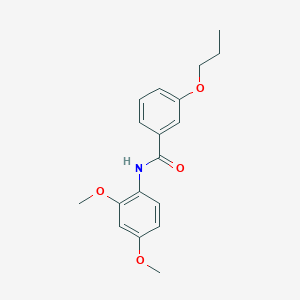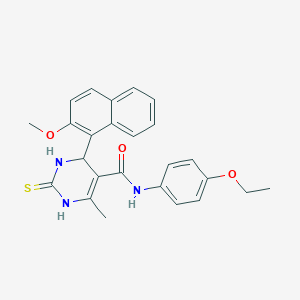![molecular formula C22H15BrN2O3 B4990219 2-(4-bromophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4990219.png)
2-(4-bromophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of acrylonitrile derivatives and has been found to possess unique biological properties that make it a promising candidate for various research purposes.
Mécanisme D'action
The exact mechanism of action of 2-(4-bromophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile is not fully understood. However, it is believed to exert its biological effects by modulating various cellular signaling pathways and gene expression. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile can induce apoptosis (programmed cell death) in cancer cells and can also inhibit their proliferation. Additionally, it has been found to reduce the levels of inflammatory cytokines and oxidative stress markers in various tissues, thereby reducing inflammation and oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(4-bromophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and can be stored for long periods without degradation. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on 2-(4-bromophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile. One of the potential areas of application is in the development of novel cancer therapies. The compound's ability to induce apoptosis in cancer cells and inhibit their proliferation makes it a promising candidate for the treatment of various types of cancer. Additionally, further research is needed to explore the compound's potential applications in the treatment of inflammatory disorders and other diseases associated with oxidative stress. Finally, future studies should focus on optimizing the synthesis method of this compound to improve its solubility and bioavailability in various experimental settings.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile involves the reaction of 4-bromobenzaldehyde and 4-nitrobenzyl alcohol in the presence of a base catalyst, followed by the addition of acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.
Applications De Recherche Scientifique
2-(4-bromophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer. Moreover, it has also been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory disorders.
Propriétés
IUPAC Name |
(E)-2-(4-bromophenyl)-3-[2-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O3/c23-20-9-7-17(8-10-20)19(14-24)13-18-3-1-2-4-22(18)28-15-16-5-11-21(12-6-16)25(26)27/h1-13H,15H2/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDGIEWOYGQGKE-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)Br)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-bromophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-4-nitrobenzamide](/img/structure/B4990137.png)
![2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate](/img/structure/B4990144.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B4990161.png)


![(4S*,4aS*,8aS*)-1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenyldecahydro-4-quinolinol](/img/structure/B4990188.png)
![4-[(1-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B4990189.png)
![ethyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B4990201.png)

![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyclohexylmethyl)acetamide](/img/structure/B4990221.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B4990226.png)

![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4990237.png)